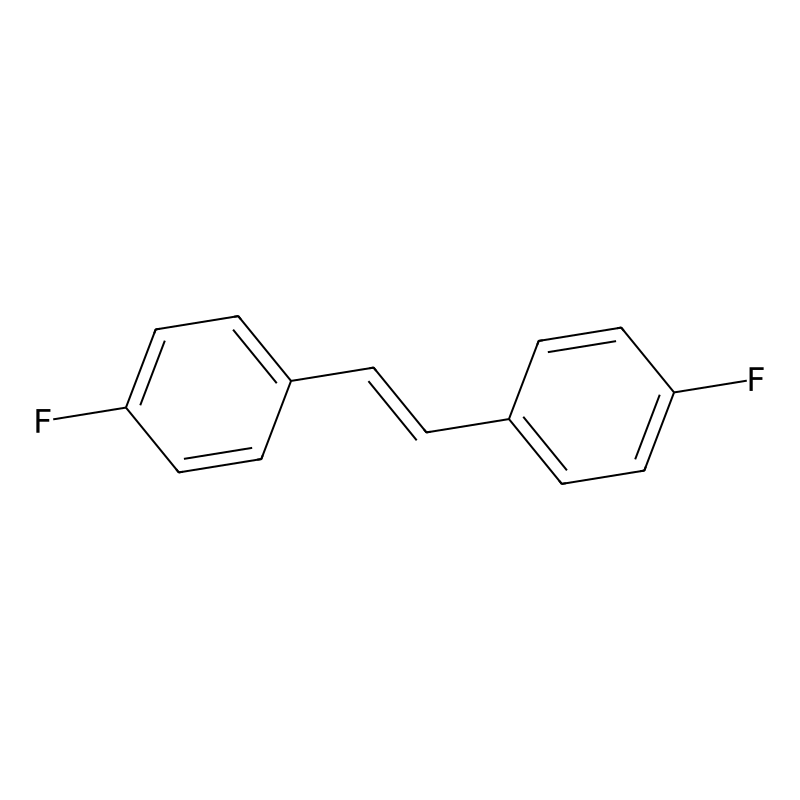

(e)-1,2-bis(4-fluorophenyl)ethene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Optoelectronics:

Due to the presence of conjugated double bonds and fluorine atoms, 4,4'-difluorostilbene exhibits interesting photophysical properties. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its ability to absorb and emit light efficiently.

Studies suggest that 4,4'-difluorostilbene can be employed as a hole-transporting material (HTM) in OLEDs. HTMs play a crucial role in transporting positive charges within the device, facilitating efficient light emission.

Liquid Crystals:

- 4,4'-Difluorostilbene possesses a rigid rod-like structure, a characteristic desirable for liquid crystal (LC) materials. LCs are widely used in display technologies and photonic devices. Research suggests that introducing fluorine atoms onto the stilbene core can influence the mesomorphic behavior (the formation of liquid crystal phases) of the molecule, making it a potential candidate for LC development [].

Supramolecular Chemistry:

- The rigid structure and π-π interactions between 4,4'-difluorostilbene molecules can facilitate the formation of self-assembled structures at the molecular level. Scientists are exploring its potential use in constructing supramolecular architectures with unique properties for applications in catalysis, sensing, and drug delivery.

Material Science:

- The incorporation of fluorine atoms can enhance the thermal and chemical stability of organic materials. Researchers are investigating the use of 4,4'-difluorostilbene as a building block for the development of novel polymers with improved properties for applications in organic electronics and functional materials.

(E)-1,2-bis(4-fluorophenyl)ethene, also known as 1,2-bis(4-fluorophenyl)ethylene, is an organic compound characterized by its unique structure that features two 4-fluorophenyl groups attached to a central ethene moiety. Its chemical formula is , and it has a molecular weight of approximately 224.24 g/mol. The compound is notable for its E configuration, which indicates that the substituents on the double bond are arranged in a trans configuration, leading to distinct physical and chemical properties.

The presence of fluorine atoms enhances the electron-withdrawing characteristics of the phenyl groups, which can significantly influence the compound's reactivity and interactions with biological systems.

- Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of substituted products.

- Polymerization: Under certain conditions, this compound may participate in polymerization reactions to form larger macromolecules.

- Oxidation: The compound can be oxidized to form corresponding alcohols or carbonyl compounds depending on the reagents used.

These reactions are influenced by the presence of fluorine substituents, which can alter the reactivity patterns compared to non-fluorinated analogs.

The synthesis of (E)-1,2-bis(4-fluorophenyl)ethene typically involves several methods:

- Suzuki-Miyaura Coupling Reaction: This method utilizes palladium-catalyzed coupling between 4-fluorophenylboronic acid and an appropriate vinyl halide. This approach is favored due to its efficiency and ability to produce high yields.

- Dehydrohalogenation: Another method involves the elimination of hydrogen halides from 1,2-bis(4-fluorophenyl)ethane using strong bases like potassium tert-butoxide.

These methods allow for the selective formation of the desired E isomer while minimizing byproducts.

(E)-1,2-bis(4-fluorophenyl)ethene has several potential applications:

- Material Science: Due to its unique electronic properties, it may be used in the development of organic semiconductors or photovoltaic materials.

- Pharmaceuticals: Its structural characteristics make it a candidate for designing new drugs targeting specific biological pathways.

- Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

Studies on (E)-1,2-bis(4-fluorophenyl)ethene's interactions with other molecules are critical for understanding its behavior in biological systems. Interaction studies may include:

- Binding Affinity Assessments: Evaluating how well this compound binds to specific receptors or enzymes.

- Molecular Docking Studies: Computational modeling to predict how (E)-1,2-bis(4-fluorophenyl)ethene interacts at the molecular level with target proteins or nucleic acids.

These studies provide insight into its potential therapeutic effects and mechanisms.

Several compounds exhibit structural similarities to (E)-1,2-bis(4-fluorophenyl)ethene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Bis(4-chlorophenyl)ethene | C14H12Cl2 | Chlorine substituents instead of fluorine |

| 1,2-Bis(phenyl)ethene | C14H12 | Lacks halogen substituents |

| 1,2-Bis(3-fluorophenyl)ethene | C14H12F2 | Fluorine at different positions on phenyl rings |

| 1,2-Bis(4-methylphenyl)ethene | C16H18 | Methyl groups instead of fluorine |

The presence of fluorine in (E)-1,2-bis(4-fluorophenyl)ethene contributes to its distinct electronic properties and potential reactivity compared to these similar compounds. This unique characteristic could be pivotal in applications within material science and pharmaceuticals.